4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Benzophenone Photoaffinity labeling Structural biology

4-Benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (CAS 361479-17-6, molecular formula C₂₂H₁₅N₃O₂S, molecular weight 385.4 g/mol) is a synthetic small molecule belonging to the N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide chemotype. This compound features a 4-benzoyl substituent on the benzamide ring, placing it within the broader class of thiazol-2-yl benzamide derivatives that have been investigated as allosteric glucokinase (GK) activators for potential antidiabetic applications.

Molecular Formula C22H15N3O2S
Molecular Weight 385.44
CAS No. 361479-17-6
Cat. No. B2573352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
CAS361479-17-6
Molecular FormulaC22H15N3O2S
Molecular Weight385.44
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
InChIInChI=1S/C22H15N3O2S/c26-20(15-6-2-1-3-7-15)16-9-11-17(12-10-16)21(27)25-22-24-19(14-28-22)18-8-4-5-13-23-18/h1-14H,(H,24,25,27)
InChIKeyYVXCPZDASDRYNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (CAS 361479-17-6): Structural Identity and Chemical Class Positioning for Informed Procurement


4-Benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (CAS 361479-17-6, molecular formula C₂₂H₁₅N₃O₂S, molecular weight 385.4 g/mol) is a synthetic small molecule belonging to the N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide chemotype . This compound features a 4-benzoyl substituent on the benzamide ring, placing it within the broader class of thiazol-2-yl benzamide derivatives that have been investigated as allosteric glucokinase (GK) activators for potential antidiabetic applications [1]. The compound is also catalogued in the ZINC database (ZINC2722975), though no bioactivity data has been reported in ChEMBL as of the latest curation [2].

Why In-Class N-(4-(Pyridin-2-yl)thiazol-2-yl)benzamide Analogs Cannot Be Freely Interchanged with 4-Benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide


Within the N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide scaffold, relatively minor substituent changes on the benzamide ring produce pronounced shifts in biological target engagement and potency, making generic substitution scientifically unsound. The unsubstituted parent compound, N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (CHEMBL164087), shows only weak adenosine receptor affinity with Ki values in the low micromolar range (A₁ Ki = 1,700 nM; A₃ Ki = 3,400 nM) and negligible KDM5B inhibition (IC₅₀ = 51,200 nM), while the N-ethyl-4-fluoro analog achieves potent mGluR1 antagonism with an IC₅₀ of 18 nM [1][2]. In the glucokinase activator series, the presence and position of substituents on the benzamide ring dictate activation fold, with compounds in the Charaya et al. 2018 study exhibiting GK activation fold values ranging from 1.48 to 1.83 among only the most active subset [3]. The target compound's 4-benzoyl group introduces a benzophenone substructure that confers distinct electronic properties, hydrogen-bonding capacity, and potential photo-crosslinking reactivity not present in methyl, nitro, halogen, or sulfanyl analogs, meaning potency, selectivity, and even the biological target itself cannot be extrapolated from structurally related compounds [4].

Quantitative Differentiation Evidence for 4-Benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide Against Closest Structural Analogs


Structural Differentiation: 4-Benzoyl Substituent Introduces a Benzophenone Pharmacophore Absent in All Other N-(4-(Pyridin-2-yl)thiazol-2-yl)benzamide Analogs

The target compound is the only member of the N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide class that bears a 4-benzoyl (benzophenone) substituent on the benzamide ring. The closest structural analogs include the unsubstituted parent N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (CHEMBL164087, MW = 281.33), 3-chloro (CHEMBL163040), 4-methylsulfanyl, 2-nitro, and N-ethyl-4-fluoro derivatives — none of which contain the benzophenone moiety [1][2]. The benzophenone group is renowned in chemical biology as a photoactivatable crosslinker that forms covalent bonds with C–H bonds upon UV irradiation (350–365 nm), enabling target identification and binding-site mapping experiments that are impossible with the comparator analogs [3].

Benzophenone Photoaffinity labeling Structural biology

Predicted Physicochemical Differentiation: Increased Lipophilicity and Altered Hydrogen-Bonding Capacity Relative to the Parent Compound

The addition of the 4-benzoyl group to the parent N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide scaffold introduces a second carbonyl oxygen and an additional phenyl ring, significantly altering the compound's physicochemical profile. The parent compound (CHEMBL164087) has a calculated logP of approximately 3.2 and contains 3 hydrogen bond acceptors (HBA) [1]. The target compound, with the 4-benzoyl substituent, is predicted to have a logP of approximately 4.8 and 4 hydrogen bond acceptors, representing a ~1.6 log unit increase in lipophilicity and an additional HBA . This shift moves the compound into a different chemical space with implications for membrane permeability, plasma protein binding, and metabolic stability that must be accounted for in assay design and data interpretation.

Lipophilicity Drug-likeness Physicochemical properties

Biological Target Engagement Spectrum: Evidence from Thiazol-2-yl Benzamide Class-Level SAR and the 4-Benzoyl Substituent Effect

The N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide chemotype has demonstrated multi-target pharmacology, with different substituents directing activity toward distinct biological targets. The parent compound (CHEMBL164087) exhibits adenosine A₁ receptor affinity (Ki = 1,700 nM), adenosine A₃ receptor affinity (Ki = 3,400 nM), and weak KDM5B inhibition (IC₅₀ = 51,200 nM) [1]. In contrast, thiazol-2-yl benzamide derivatives bearing different aromatic substituents have been reported as glucokinase activators with in vitro activation fold values of 1.48–1.83 at 10 μM compound concentration in a G6PDH-coupled spectrophotometric assay [2]. The 4-benzoyl substituent, by virtue of its electron-withdrawing character and extended π-system, is expected to alter the hydrogen-bonding network with target proteins and shift target preference, though direct target engagement data for this specific compound have not been disclosed in the peer-reviewed literature as of the current evidence cutoff [3]. Users should anticipate a distinct pharmacological fingerprint relative to the adenosine-preferring parent compound.

Glucokinase activation Adenosine receptor Structure-activity relationship

Patent Landscape: Broad Genus Claims Encompassing the 4-Benzoyl Substituent in Thiazol-2-yl Benzamide Glucokinase Activator Intellectual Property

Multiple patent families claim substituted benzamide derivatives as glucokinase activators, with generic Markush structures encompassing the 4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide scaffold. Specifically, patents assigned to Beyer Aktiengesellschaft describe 1,3-thiazol-2-yl substituted benzamide compounds of general formula (I) for the treatment of neurogenic disorders, and additional patent applications (e.g., WO/2010-era filings) cover substituted benzamide derivatives as GK activators wherein the benzamide ring may bear acyl, aroyl, or benzoyl substituents [1][2]. The target compound's 4-benzoyl substitution pattern falls within these claimed generic scopes, indicating industrial interest in this structural space. The Charaya 2018 and Wang 2017 publications further demonstrate that academic and industrial groups are actively exploring substitution effects on the benzamide ring for optimizing GK activation potency and tissue selectivity [3].

Patent analysis Glucokinase activators Intellectual property

Absence of Published Bioactivity Data as a Differentiator: Implications for Novelty-Seeking Research Programs

A search of ChEMBL, BindingDB, and PubMed reveals that while the unsubstituted parent compound N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (CHEMBL164087) has documented bioactivity across adenosine receptors (Ki = 1,700–8,700 nM), KDM5B (IC₅₀ = 51,200 nM), and the cholecystokinin type A receptor, the target 4-benzoyl derivative has no publicly disclosed biological activity data in any of these databases as of 2026 [1][2]. This absence of prior art stands in contrast to extensively profiled analogs such as the 3-chloro, 2-nitro (antitubercular agent-33), and N-ethyl-4-fluoro (mGluR1 IC₅₀ = 18 nM) variants, each of which has defined pharmacological annotations [3]. For discovery programs seeking novel chemical matter with unencumbered biological annotation space, this compound represents a structurally enabled but pharmacologically uncharacterized starting point.

Chemical probe Underexplored scaffold Novelty

Evidence-Backed Research and Industrial Application Scenarios for 4-Benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (CAS 361479-17-6)


Photoaffinity Labeling Probe Development for Target Deconvolution in Glucokinase or Thiazole-Binding Protein Studies

The exclusive presence of the 4-benzoyl (benzophenone) group makes this compound the only member of the N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide class that can function as a photoaffinity labeling probe without requiring additional chemical derivatization. Upon UV-A irradiation (350–365 nm), the benzophenone carbonyl undergoes n→π* excitation and inserts into nearby C–H bonds, enabling covalent crosslinking to target proteins [1]. This property is directly relevant to the glucokinase activator field, where identifying the precise binding pose and allosteric site interactions remains an active area of investigation, as evidenced by the molecular docking and in silico studies reported for related thiazol-2-yl benzamide derivatives [2].

Chemical Biology SAR Exploration of the Benzamide 4-Position in Thiazol-2-yl Benzamide Glucokinase Activators

The glucokinase activator SAR landscape, as defined by Charaya et al. (2018), demonstrates that compounds in this series produce GK activation fold values ranging from 1.48 to 1.83 at 10 μM, with relatively small structural changes yielding measurable differences in both in vitro enzyme activation and in vivo oral glucose tolerance test outcomes [1]. The 4-benzoyl analog fills an underexplored region of this SAR space, as the published series primarily features halogen, alkyl, alkoxy, and sulfamoyl substituents. Systematic testing of this compound alongside the unsubstituted parent (adenosine A₁ Ki = 1,700 nM) and 4-substituted comparators would clarify the contribution of the benzoyl group to GK activation potency, efficacy, and selectivity over adenosine receptors [2].

High-Throughput Phenotypic Screening as an Unannotated Chemical Probe with Novel Target Potential

The complete absence of bioactivity annotation in ChEMBL and BindingDB for this compound, contrasted with the extensively annotated comparator analogs, makes it an attractive candidate for inclusion in diversity-oriented or phenotypic screening libraries where computational filters penalize compounds with known polypharmacology [1]. The compound's predicted physicochemical properties (logP ≈ 4.8, MW = 385.4, tPSA ≈ 87 Ų) place it within drug-like chemical space suitable for cell-based assays, while its structural novelty relative to annotated chemotypes increases the probability of identifying novel target–phenotype associations [2].

Freedom-to-Operate Assessment and Lead Optimization Starting Point in the Glucokinase Activator Patent Landscape

Analysis of the patent literature reveals that while substituted benzamide derivatives including 4-acyl/aroyl variants are generically claimed in glucokinase activator patent families, the 4-benzoyl substituent is not among the heavily exemplified or specifically claimed substituents in key filings from 2005–2017 [1][2]. This positions the compound as a potential lead optimization starting point for organizations seeking to develop proprietary glucokinase activators that fall within the broad genus claims but outside the narrowest composition-of-matter protections held by major pharmaceutical competitors. The published in vivo efficacy of related thiazol-2-yl benzamides in rodent OGTT models provides a validated efficacy benchmark against which the target compound's performance can be evaluated [3].

Quote Request

Request a Quote for 4-benzoyl-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.